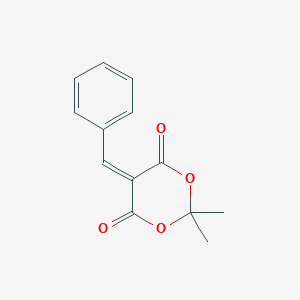

5-ベンジリデン-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン

概要

説明

Synthesis Analysis

The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is often achieved through condensation reactions. A quick and efficient synthesis method uses isopropylidene malonate and aromatic aldehydes, utilizing hexadecyltrimethylammonium bromide as a catalyst in water, offering advantages such as neutral conditions, short reaction times, high yields, and environmental friendliness (Jin et al., 2006).

Molecular Structure Analysis

Crystal structure determination has revealed that these compounds exhibit a range of intermolecular interactions, including van der Waals forces and weak C—H⋯O hydrogen bonds, which influence their molecular arrangement and stability. For instance, one study detailed the crystal structure of a derivative, highlighting the absence of hydrogen-bond donors and the role of van der Waals forces and weak C—H⋯O interactions in molecule association (Stepina et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, one of the notable ones being the Knoevenagel condensation, which has been utilized for the synthesis of a variety of derivatives. This reaction, notably self-catalyzed in some instances, highlights the versatility and reactivity of the 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione scaffold (Kumar et al., 2014).

科学的研究の応用

環境に優しい合成

5-ベンジリデン-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン誘導体は、環境に優しい方法で合成できます . この合成は、室温で、触媒なしで、水性媒体中で不均一反応によって行われます . このプロセスは、収率が良好(約80%)で、比較的速い(2〜3時間)です .

抗菌作用

5-ベンジリデン-2,2-ジメチル-1,3-ジオキサン-4,6-ジオンのヒドロキシル誘導体は、その抗菌特性について評価されています . これらの誘導体は、大腸菌、黄色ブドウ球菌、緑膿菌などの細菌に対して有効であることが判明しました .

有機合成

5-ベンジリデン-2,2-ジメチル-1,3-ジオキサン-4,6-ジオンは、メルドラム酸としても知られており、その適切な酸性度(pKa 4.83)と立体剛性のために、特に複数のC-C結合形成のために、有機合成で広く使用されています .

クネーフェナーゲル縮合反応

この化合物は、アルデヒドとメルドラム酸の間のクネーフェナーゲル縮合反応で使用されます . この反応は、イオン液体中で加速されます .

アリリデンマロネートの合成

アリリデンマロネートは、乾燥有機溶媒を用いてクネーフェナーゲル縮合反応により、芳香族アルデヒドと1,3-ジカルボニル化合物から出発して徹底的に調製されてきました .

赤外線および紫外線スペクトル分析

5-ベンジリデン-2,2-ジメチル-1,3-ジオキサン-4,6-ジオンから合成された生成物は、多くの場合、NMR実験、IRおよびUV分光法によって特徴付けられます

作用機序

Target of Action

It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .

Mode of Action

The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.

Biochemical Pathways

The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates

Pharmacokinetics

The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da

Result of Action

The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .

Action Environment

The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.

生化学分析

Biochemical Properties

The compound 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in biochemical reactions. It has been observed to react with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides

Molecular Mechanism

It is known to undergo reactions with tert-butyl isocyanide to form complex compounds

特性

IUPAC Name |

5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOBZIVAQBVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344843 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214-54-6 | |

| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?

A1: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in various reactions, including:

- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []

- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []

Q2: How does the structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione influence its reactivity?

A2: The presence of the benzylidene group significantly influences the reactivity of this compound.

- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []

- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []

Q3: What are the applications of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in organic synthesis?

A3: Derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are valuable intermediates for synthesizing diverse molecules, including:

- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []

- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []

- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []

Q4: Are there any computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione?

A4: While specific details about computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)